1H-indole-2-carbaldehyde thiosemicarbazone
Overview
Description
1H-indole-2-carbaldehyde thiosemicarbazone is a derivative of indole, a heterocyclic compound. It belongs to the family of thiosemicarbazones, which are known for their wide range of pharmacological properties . These compounds have been attracting attention for their potential in synthetic chemistry and their broad spectrum of pharmacological activities such as antimicrobial, analgesic, anticonvulsant, antiviral, antihypertensive, anti-asthmatic, antidepressant, anti-Alzheimer, antimalaria, antidiabetic, and anti-HIV activities .
Synthesis Analysis
Thiosemicarbazones are synthesized in excellent yield reaction of indole derivatives with thiosemicarbazides . These thiosemicarbazones are then reacted with ethyl bromoacetate to produce original heterocyclic-substituted indole derivatives possessing a 4-oxo-thiazolidine group . The compounds are obtained through a synthetic route of only two steps, with yields that varied between 33.6 and 90.4% .Molecular Structure Analysis
The molecular structure of these compounds is revealed through various spectral techniques such as FT-IR, 1H NMR, 13C NMR, and mass spectrometry . For instance, the IR spectrum shows peaks at 3310 and 3140 (NH), 1548 (C=N), 1273 and 1195 (C=S) cm−1 .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include the reaction of indole derivatives with thiosemicarbazides to form thiosemicarbazones, followed by a reaction with ethyl bromoacetate to produce heterocyclic-substituted indole derivatives .Physical And Chemical Properties Analysis
The physical and chemical properties of these compounds are characterized using various techniques. For instance, one of the compounds was reported to be a white solid with a melting point of 237.7–238.5 °C .Mechanism of Action
While the exact mechanism of action of 1H-indole-2-carbaldehyde thiosemicarbazone is not explicitly mentioned in the papers retrieved, thiosemicarbazones in general have been reported to exhibit various pharmacological properties, including antiviral, antibacterial, and antitumor activities . Some compounds were found to inhibit lymphocyte proliferation and suppress the in-vitro production of TNF-α and NO .
Future Directions
The future directions in the research of 1H-indole-2-carbaldehyde thiosemicarbazone and its derivatives could involve further exploration of their pharmacological properties and potential applications in medicine. For instance, their anti-inflammatory and antioxidant properties could be further investigated . Additionally, their potential as scaffolds for the development of new drugs could be explored .
properties
IUPAC Name |
[(E)-1H-indol-2-ylmethylideneamino]thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4S/c11-10(15)14-12-6-8-5-7-3-1-2-4-9(7)13-8/h1-6,13H,(H3,11,14,15)/b12-6+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMZWHYDVGXCMFS-WUXMJOGZSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(N2)C=NNC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C=C(N2)/C=N/NC(=S)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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